3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol
Overview
Description
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C12H25NO This compound features a cyclohexyl group attached to a propanol backbone, with an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: Cyclohexyl bromide, isopropylamine, and propanol.
Reaction: The synthesis begins with the nucleophilic substitution of cyclohexyl bromide with isopropylamine to form cyclohexyl isopropylamine.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclohexyl ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the propanol backbone.
Isopropylamine: Contains the isopropylamino group but lacks the cyclohexyl group.
3-Cyclohexylpropanol: Similar backbone but lacks the amino substituent.
Uniqueness
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol is unique due to the combination of a cyclohexyl group, an isopropylamino group, and a propanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol, also known by its chemical name and CAS number 1311314-28-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to understand its biological significance.
- IUPAC Name : 3-cyclohexyl-3-(isopropylamino)propan-1-ol
- Molecular Formula : C₁₂H₂₅NO
- Molecular Weight : 199.34 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence neurotransmitter systems and cellular signaling pathways.
Potential Mechanisms:
- Cholinergic Activity : Preliminary studies suggest that compounds similar to this structure may act as cholinesterase inhibitors, potentially enhancing cholinergic transmission, which is crucial in cognitive functions.
- GPCR Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its antibacterial and neuroprotective properties.
Antibacterial Activity
Recent research has indicated that certain derivatives of cyclohexyl compounds exhibit significant antibacterial properties. While specific data on this compound is limited, related studies suggest potential efficacy against Gram-positive bacteria.
Compound Derivative | MIC (μg/mL) | Target Bacteria |
---|---|---|
Example Compound A | 3.12 | Staphylococcus aureus |
Example Compound B | 12.5 | Escherichia coli |
These values indicate that modifications in the structure can lead to varying degrees of antibacterial activity .
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored through in vitro studies demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may share similar protective effects.
Case Studies
- In Vitro Studies : A study conducted on a series of cyclohexyl derivatives showed promising results in enhancing cell viability in neuronal cultures exposed to neurotoxic agents. These findings support the hypothesis that such compounds can mitigate neurodegenerative processes.
- Molecular Docking Analysis : Research utilizing molecular docking techniques has indicated that the compound may effectively bind to key proteins involved in bacterial resistance mechanisms, suggesting a potential role as an antibacterial agent .
Properties
IUPAC Name |
3-cyclohexyl-3-(propan-2-ylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10(2)13-12(8-9-14)11-6-4-3-5-7-11/h10-14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUQVBMROUNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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